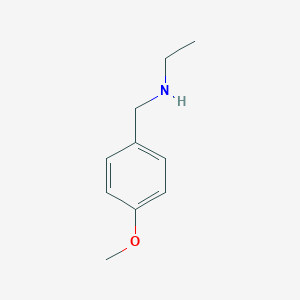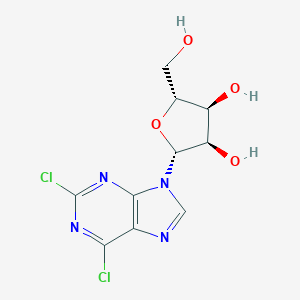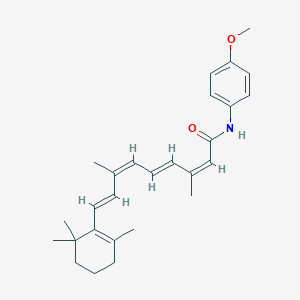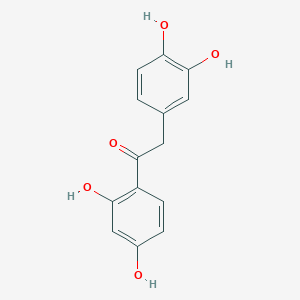
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone
Übersicht
Beschreibung
“1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C14H12O5 . It is also known by other names such as “2,3’,4,4’-Tetrahydrodeoxybenzoin” and "Ethanone, 1- (2,4-dihydroxyphenyl)-2- (3,4-dihydroxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone” can be viewed using Java or Javascript . The compound has a molecular weight of 260.242 Da and a monoisotopic mass of 260.068481 Da .Physical And Chemical Properties Analysis
“1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone” has a density of 1.5±0.1 g/cm3, a boiling point of 554.9±40.0 °C at 760 mmHg, and a flash point of 303.5±23.8 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 1.91, and its ACD/LogD (pH 7.4) is 1.75 .Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-hydroxy-5-methyl phenyl) has shown promising anti-microbial properties against Staphylococcus aureus proteins, particularly binding effectively with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
A synthesized compound with similar structure demonstrated potential pharmaceutical applications, achieving a 73% yield under optimized conditions using acetone, K2CO3, and prenyl bromide (Zhou Jin-xia, 2010).
The Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone exhibits promising physicochemical properties, showing potential for energy transfer between ligand and Eu3+ electron levels under femtosecond laser excitation (J. Hanuza et al., 2018).
1-[2-(2-hydroxyalkyl)phenyl]ethanone, a new photoremovable protecting group, effectively releases various carboxylic acids when photolyzed, yielding 70-85% isolated yields (Walters N. Atemnkeng et al., 2003).
Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with various 4-aryl thiosemicarbazides led to unexpected product formations (I. Chaaban et al., 2016).
3,5-diaryl-4,5-dihydro-1H-pyrazoles, including 1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole, have been identified as potent tyrosinase inhibitors (Zhi-Fen Zhou et al., 2013).
Synthesized compounds, including those related to 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone, have shown good antimicrobial activity against various bacteria and fungi (D. Ashok et al., 2014).
Novel derivatives of this compound have displayed antiproliferative activity against human cancer cell lines, especially when containing hydrophobic substituents in the benzenediol rings (J. Matysiak et al., 2016).
Certain derivatives have also shown antifungal activity against phytopathogenic fungi, with specific compounds being more active against certain pathogens (Tseden Nandinsuren et al., 2016).
1-(2,5-dihydroxyphenyl)ethanone has been identified as having significant potential as an anti-platelet agent (K. G. Akamanchi et al., 1999).
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-9-2-3-10(13(18)7-9)12(17)5-8-1-4-11(16)14(19)6-8/h1-4,6-7,15-16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSCQSOORVAXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409402 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |
CAS RN |
887354-66-7 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



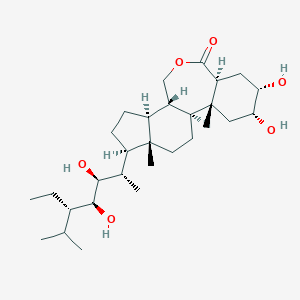
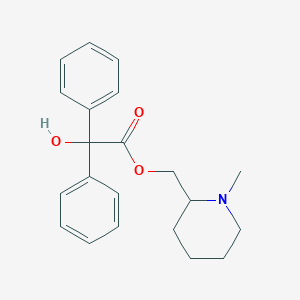
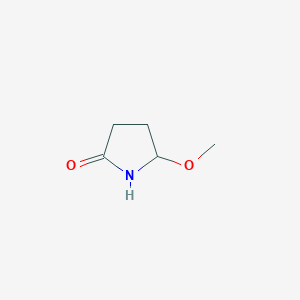
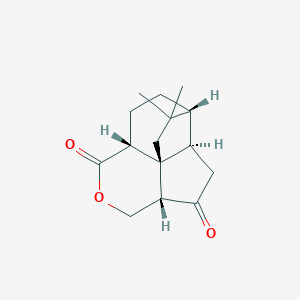
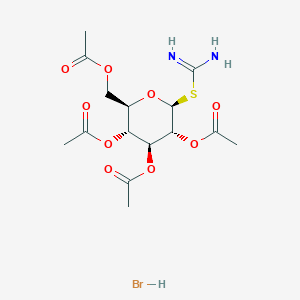
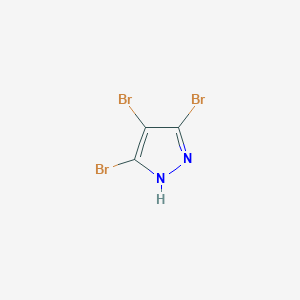

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)
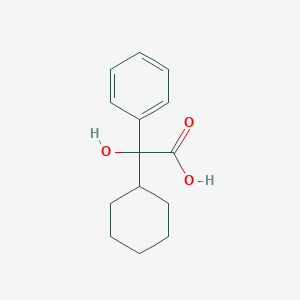
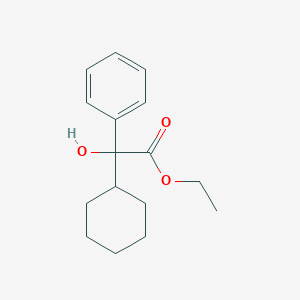
![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)
